1-[2-(Bromomethyl)butyl]cyclopent-1-ene
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Overview
Description
1-[2-(Bromomethyl)butyl]cyclopent-1-ene is an organic compound with the molecular formula C10H17Br It is a brominated derivative of cyclopentene, featuring a bromomethyl group attached to a butyl chain, which is further connected to a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Bromomethyl)butyl]cyclopent-1-ene typically involves the bromination of a suitable precursor. One common method is the bromination of 1-butylcyclopentene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in an inert solvent like carbon tetrachloride. The bromination occurs selectively at the allylic position, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification methods such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-[2-(Bromomethyl)butyl]cyclopent-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products
Substitution: Formation of 1-[2-(Hydroxymethyl)butyl]cyclopent-1-ene.
Elimination: Formation of 1-butylcyclopentadiene.
Oxidation: Formation of 1-[2-(Hydroxymethyl)butyl]cyclopent-1-en-3-one.
Scientific Research Applications
1-[2-(Bromomethyl)butyl]cyclopent-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(Bromomethyl)butyl]cyclopent-1-ene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond. In elimination reactions, the compound loses a hydrogen and a bromine atom, forming a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-[2-(Bromomethyl)butyl]cyclopent-1-ene can be compared with other brominated cyclopentene derivatives:
1-(Bromomethyl)cyclopent-1-ene: Lacks the butyl chain, making it less sterically hindered.
1-[2-(Bromomethyl)ethyl]cyclopent-1-ene: Shorter alkyl chain, leading to different reactivity and physical properties.
1-[2-(Bromomethyl)propyl]cyclopent-1-ene: Intermediate chain length, with properties between the butyl and ethyl derivatives.
The uniqueness of this compound lies in its specific structure, which provides a balance between reactivity and stability, making it suitable for various applications.
Properties
Molecular Formula |
C10H17Br |
---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
1-[2-(bromomethyl)butyl]cyclopentene |
InChI |
InChI=1S/C10H17Br/c1-2-9(8-11)7-10-5-3-4-6-10/h5,9H,2-4,6-8H2,1H3 |
InChI Key |
HMMNEEWSJMGDGG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CCCC1)CBr |
Origin of Product |
United States |
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